

# Toxicological Profile of Pinoxaden on Non-Target Organisms: A Technical Guide

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#### Introduction

Pinoxaden is a selective post-emergence herbicide used for the control of annual grass weeds in cereal crops.[1] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids in susceptible grass species.[1][2] While effective against target weeds, the potential impact of pinoxaden on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of pinoxaden on a range of non-target organisms, intended for researchers, scientists, and drug development professionals. The information is compiled from regulatory assessments by the United States Environmental Protection Agency (US EPA) and the European Food Safety Authority (EFSA), as well as from available scientific literature.

## **Mammalian Toxicology**

**Pinoxaden** exhibits a low order of acute toxicity in mammals via oral, dermal, and inhalation routes.[3] The primary target organs identified in repeat-dose studies are the liver and kidneys. [4] There is no evidence of carcinogenicity or neurotoxicity. Developmental toxicity studies in rats and rabbits have been conducted, with some effects observed at high doses.

Table 1: Mammalian Toxicity of Pinoxaden



Species	Study Type	Endpoint	Value (mg/kg bw/day)	Key Findings
Rat	Acute Oral LD50	LD50	>5000 mg/kg	Low acute oral toxicity.
Rat	90-Day Dietary	NOAEL (Male)	300 mg/kg/day	No adverse effects observed up to the highest dose tested.
Rat	90-Day Dietary	NOAEL (Female)	100 mg/kg/day	Increased water consumption and urinary volume at 300 mg/kg/day.
Mouse	18-Month Gavage (Carcinogenicity)	NOAEL	5 mg/kg/day	Based on mortality and reduced body weight gain at higher doses. No evidence of carcinogenicity.
Rabbit	Developmental Toxicity	NOAEL (Maternal)	10 mg/kg/day	Based on decreased body weight and food consumption at higher doses.
Rabbit	Developmental Toxicity	NOAEL (Developmental)	30 mg/kg/day	Total litter resorption and abortions observed at 100 mg/kg/day.

# **Avian Toxicology**

Based on acute and dietary studies, **pinoxaden** is considered practically non-toxic to birds.



Table 2: Avian Toxicity of Pinoxaden

Species	Study Type	Endpoint	Value	Classification
Bobwhite Quail (Colinus virginianus)	Acute Oral LD50	LD50	>2250 mg/kg bw	Practically non- toxic
Mallard Duck (Anas platyrhynchos)	Acute Oral LD50	LD50	>2250 mg/kg bw	Practically non- toxic
Bobwhite Quail (Colinus virginianus)	8-Day Dietary LC50	LC50	>5620 mg/kg diet	Practically non- toxic
Mallard Duck (Anas platyrhynchos)	8-Day Dietary LC50	LC50	>5620 mg/kg diet	Practically non- toxic

## **Aquatic Toxicology**

The toxicity of **pinoxaden** to aquatic organisms varies. While the active ingredient itself has shown low to moderate toxicity, some formulated products are classified as toxic to aquatic life. A number of the initial aquatic toxicity studies submitted for regulatory approval were deemed supplemental, and data gaps were identified.

Table 3: Aquatic Toxicity of Pinoxaden



Organism	Species	Test Duration	Endpoint	Value (mg/L)	Classificati on
Fish	Rainbow Trout (Oncorhynch us mykiss)	96-hour	LC50	5.6	Toxic
Aquatic Invertebrate	Daphnia magna	48-hour	EC50	52 (formulation + adjuvant)	Moderately toxic
Algae	Green Algae (Pseudokirch neriella subcapitata)	72-hour	EbC50 (biomass)	4.6	Toxic
Algae	Green Algae (Pseudokirch neriella subcapitata)	72-hour	ErC50 (growth rate)	9.6	Toxic

# Terrestrial Invertebrate Toxicology Honey Bees

**Pinoxaden** active ingredient is considered to be of low toxicity to honey bees through both acute oral and contact exposure. However, some formulated products may show higher toxicity.

Table 4: Honey Bee Acute Toxicity of Pinoxaden

Exposure Route	Endpoint	Value (µg a.i./bee)	Classification
Oral	LD50	>100	Practically non-toxic
Contact	LD50	>100	Practically non-toxic

#### **Earthworms**



The active ingredient of **pinoxaden** has low acute toxicity to earthworms. However, a formulated product has shown higher toxicity. Data on the sublethal reproductive effects of **pinoxaden** on earthworms are not readily available in the public domain.

Table 5: Earthworm Acute Toxicity of **Pinoxaden** 

Species	Test Substance	Test Duration	Endpoint	Value (mg/kg soil)	Classificati on
Eisenia fetida	Pinoxaden (technical)	14-day	LC50	>1000	Low toxicity
Eisenia fetida	Pinoxaden 100 EC formulation	14-day	LC50	8.2	Toxic
Eisenia fetida	Metabolite NOA 447204	14-day	LC50	>1000	Low toxicity

#### **Other Non-Target Arthropods**

Quantitative toxicity data for other non-target arthropods, such as predatory mites, parasitic wasps, and spiders, for **pinoxaden** are limited in the reviewed literature. Regulatory assessments suggest a low risk to these organisms at typical field application rates.

## **Mode of Action in Non-Target Organisms**

**Pinoxaden**'s primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. In susceptible grasses, this leads to a depletion of lipids, cessation of growth, and eventual death. While this enzyme is present in many non-target organisms, the selectivity of **pinoxaden** is attributed to differences in the structure of the ACCase enzyme between sensitive and non-sensitive species. In non-target insects and crustaceans, ACCase is also essential for lipid metabolism, growth, and reproduction. Inhibition of this enzyme could theoretically lead to adverse effects.

**Pinoxaden**'s inhibitory action on ACCase in non-target organisms.

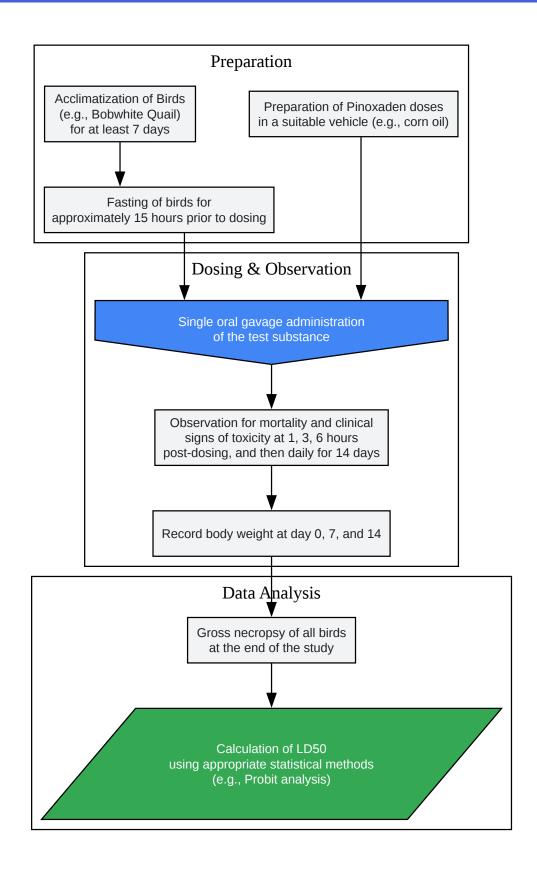


## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the toxicological assessment of **pinoxaden**, based on OECD guidelines.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)



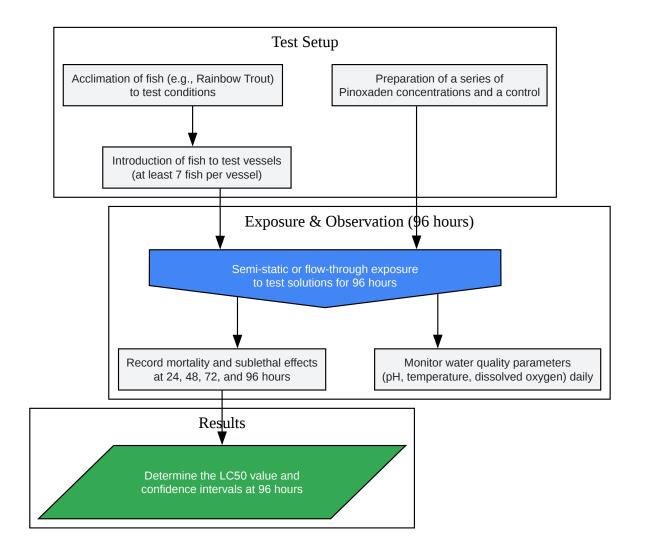


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Workflow for an avian acute oral toxicity test.



#### Fish Acute Toxicity Test (based on OECD Guideline 203)

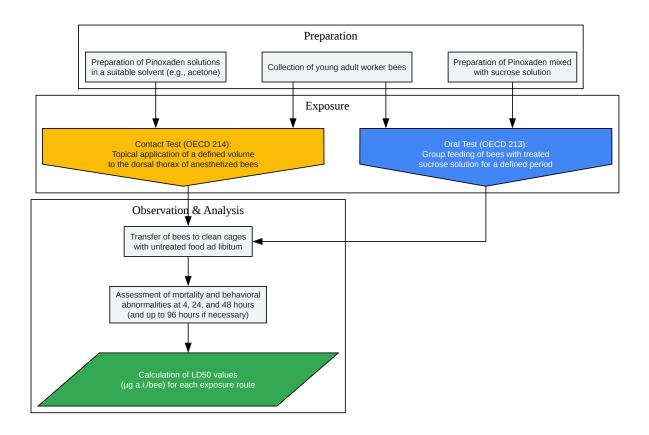


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Workflow for a fish acute toxicity test.

# Honey Bee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 & 213)





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Workflow for honey bee acute contact and oral toxicity tests.

## Conclusion

**Pinoxaden** generally demonstrates a low acute toxicity profile for many non-target organisms, including mammals, birds, and bees, when the active ingredient is considered in isolation. However, the formulated products can exhibit higher toxicity, particularly to aquatic organisms and earthworms. The primary mode of action, ACCase inhibition, is well-understood, and the



selectivity of **pinoxaden** mitigates its impact on many non-target species. Gaps in the publicly available data, especially concerning the chronic and reproductive effects on a broader range of terrestrial invertebrates, highlight the need for ongoing research to fully characterize the environmental risk profile of this herbicide. For a comprehensive risk assessment, it is crucial to consider the toxicity of both the active ingredient and its formulated products, as well as its primary metabolites.

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#### References

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